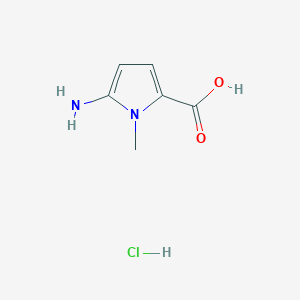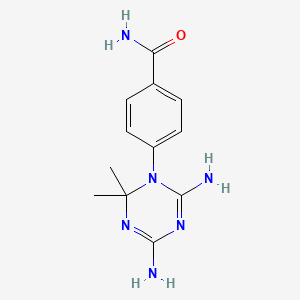
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a benzamide group attached to a triazine ring, which is substituted with two amino groups and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide typically involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with benzoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like dioxane or water. The reaction mixture is heated to a temperature range of 70-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave irradiation can be employed to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the triazine ring.
Applications De Recherche Scientifique
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diamino-2,2-dimethyl-1,3,5-triazine: A precursor in the synthesis of 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide.
4,6-Diamino-2-mercaptopyrimidine: Another triazine derivative with similar structural features but different functional groups.
4,4’-Dimethylbiphenyl: A structurally related compound with a biphenyl core instead of a triazine ring.
Uniqueness
This compound is unique due to the presence of both a benzamide group and a triazine ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
87871-34-9 |
|---|---|
Formule moléculaire |
C12H16N6O |
Poids moléculaire |
260.30 g/mol |
Nom IUPAC |
4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide |
InChI |
InChI=1S/C12H16N6O/c1-12(2)17-10(14)16-11(15)18(12)8-5-3-7(4-6-8)9(13)19/h3-6H,1-2H3,(H2,13,19)(H4,14,15,16,17) |
Clé InChI |
MCGQISHBXJFQSB-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)N)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate](/img/structure/B13129232.png)



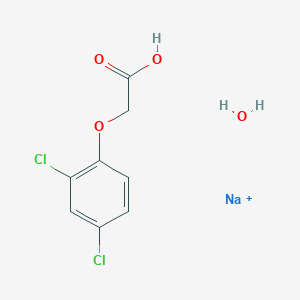

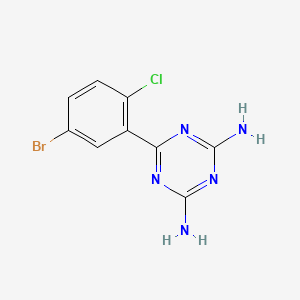
![tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate](/img/structure/B13129283.png)
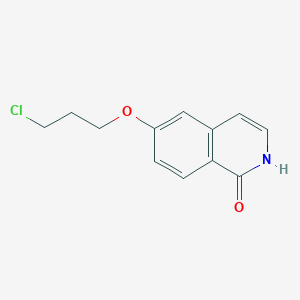
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)
